

Introduction: Strategic Importance of 1-(4-Cyanophenyl)guanidine Hydrochloride

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Compound of Interest

Compound Name: 1-(4-Cyanophenyl)guanidine
hydrochloride

Cat. No.: B1419905

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1-(4-Cyanophenyl)guanidine hydrochloride is a versatile chemical building block recognized for its critical role in the synthesis of various bioactive molecules.^[1] Its structure, which incorporates a reactive guanidinium group and a cyanophenyl moiety, makes it a valuable precursor in medicinal chemistry.^{[1][2]} Most notably, it is an indispensable intermediate in the manufacturing of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine and Rilpivirine, which are vital drugs in the treatment of HIV.^{[3][4]} The purity and quality of this intermediate directly impact the efficacy and safety of these life-saving medications.^[3]

Beyond its established role in antiviral synthesis, this compound is explored in broader biochemical research to understand the effects of guanidine derivatives on cellular signaling pathways and in the development of novel agrochemicals.^{[1][5]}

The Core Synthesis: Guanylation of 4-Aminobenzonitrile

The most direct and widely adopted method for synthesizing 1-(4-Cyanophenyl)guanidine is through the guanylation of 4-aminobenzonitrile. This reaction involves the addition of a guanidynyl group to the primary amine of 4-aminobenzonitrile using a guanylation agent, typically cyanamide (H_2NCN) or its dimer, dicyandiamide.^{[6][7]}

The Underlying Mechanism

The reaction is an acid-catalyzed nucleophilic addition. The process can be understood through the following key steps:

- **Activation of the Guanylating Agent:** In an acidic medium (e.g., using nitric or hydrochloric acid), the cyanamide molecule is protonated. This protonation occurs at the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon.
- **Nucleophilic Attack:** The lone pair of electrons on the primary amino group of 4-aminobenzonitrile acts as a nucleophile, attacking the now highly electrophilic carbon of the protonated cyanamide.
- **Proton Transfer & Tautomerization:** A series of proton transfers and tautomerization events occur, leading to the formation of the stable guanidinium ion.
- **Salt Formation:** The guanidine base is then protonated by the acid present in the medium to form the final, stable hydrochloride salt, which often precipitates from the reaction mixture upon cooling.

The use of an acid is critical; it not only catalyzes the reaction but also ensures the formation of a stable, crystalline salt, which simplifies purification and handling.

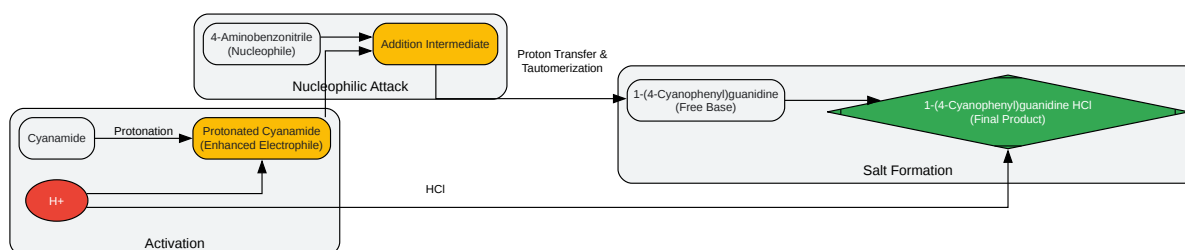


Fig. 1: Reaction Mechanism for Guanylation

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Caption: Fig. 1: Reaction Mechanism for Guanylation.

Validated Experimental Protocol

This section details a robust, step-by-step methodology for the synthesis of **1-(4-Cyanophenyl)guanidine hydrochloride**. This protocol is synthesized from established procedures and emphasizes safety and reproducibility.^[8]

Materials and Reagents

Reagent	CAS No.	Molecular Wt.	Role
4-Aminobenzonitrile	873-74-5	118.14 g/mol	Starting Material
Cyanamide (50% aq. solution)	420-04-2	42.04 g/mol	Guanylating Agent
Concentrated Nitric Acid (~70%)	7697-37-2	63.01 g/mol	Catalyst/Salt Former
Methanol	67-56-1	32.04 g/mol	Reaction Solvent
Methyl-tert-butyl ether (MTBE)	1634-04-4	88.15 g/mol	Washing Solvent
Acetone	67-64-1	58.08 g/mol	Washing Solvent
Deionized Water	7732-18-5	18.02 g/mol	Washing Solvent

Experimental Workflow

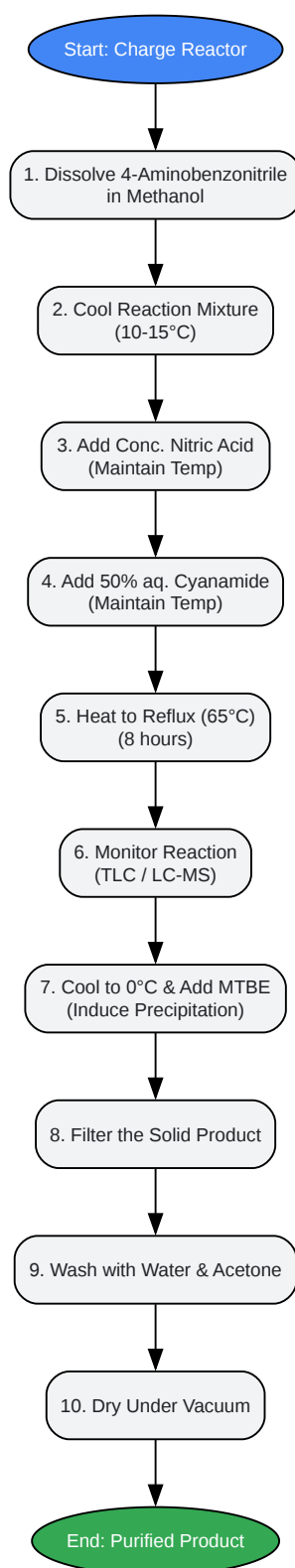


Fig. 2: Experimental Synthesis Workflow

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Caption: Fig. 2: Experimental Synthesis Workflow.

Step-by-Step Methodology

- **Preparation:** In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 100 g of 4-aminobenzonitrile in 500 mL of methanol.
- **Cooling:** Cool the resulting solution to between 10-15°C using an ice bath.
- **Acidification:** While maintaining the temperature, slowly add 161 mL of concentrated nitric acid to the stirred solution. This step is exothermic and requires careful temperature control. The formation of 4-aminobenzonitrile nitrate salt may be observed.
- **Guanylation:** Subsequently, add 65.6 mL of a 50% aqueous cyanamide solution dropwise, ensuring the temperature remains below 20°C.
- **Reaction:** After the addition is complete, heat the reaction mixture to a gentle reflux at approximately 65°C and maintain this temperature for 8 hours.^[8] The progress of the reaction should be monitored periodically using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Isolation:** Once the reaction is complete, cool the mixture to 0°C in an ice bath. To facilitate precipitation, add 500 mL of cold methyl-tert-butyl ether (MTBE) and stir for 30 minutes.^[8]
- **Filtration and Washing:** Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water and then with cold acetone to remove unreacted starting materials and soluble impurities.^[8]
- **Drying:** Dry the resulting white solid under vacuum at 50-60°C to a constant weight. The expected yield is approximately 30 g of the crude product, which is often of sufficient purity for subsequent steps.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized **1-(4-Cyanophenyl)guanidine hydrochloride** is paramount.

Physicochemical Properties

Property	Value	Source
CAS Number	373690-68-7	[1][9][10]
Molecular Formula	C ₈ H ₈ N ₄ ·HCl	[1][9]
Molecular Weight	196.64 g/mol	[1][9]
Appearance	White crystalline powder	[1]
Melting Point	237-240°C	[1][11]
Purity (Typical)	≥ 99% (HPLC)	[1]
Storage Conditions	2-8°C, inert atmosphere	[1][10][11]

Analytical Techniques for Validation

- High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product. A purity level of ≥98% is standard for pharmaceutical applications. [3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and integration of protons and carbons, ensuring the correct connectivity of the atoms.
- Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
- Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the nitrile (C≡N) stretch and the N-H and C=N stretches associated with the guanidinium group.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling the reagents and products involved in this synthesis.

- Hazard Identification:
 - Guanidine Derivatives: Guanidine hydrochloride and its derivatives are harmful if swallowed or inhaled and can cause skin and serious eye irritation.

- Dicyandiamide (Cyanoguanidine): May be harmful if inhaled, swallowed, or absorbed through the skin.[\[12\]](#)[\[13\]](#)
- Acids: Concentrated nitric and hydrochloric acids are highly corrosive and strong oxidizing agents.
- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Handling: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. Minimize dust generation during the handling of solids.[\[12\]](#)
- Storage: Store **1-(4-Cyanophenyl)guanidine hydrochloride** in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at 2-8°C as recommended.[\[1\]](#)[\[10\]](#)

Troubleshooting and Process Optimization

Issue	Potential Cause(s)	Recommended Solution(s)
Low Reaction Yield	<ul style="list-style-type: none">- Incomplete reaction due to insufficient time or temperature.- Side reactions, such as the polymerization of cyanamide to form melamines. [7]- Loss of product during work-up if it has some solubility in the wash solvents.	<ul style="list-style-type: none">- Increase reaction time or temperature moderately, while monitoring for byproduct formation.- Ensure slow, controlled addition of reagents to minimize side reactions.- Use minimal volumes of ice-cold solvents for washing the filtered product.
Product Fails Purity Spec	<ul style="list-style-type: none">- Presence of unreacted 4-aminobenzonitrile.- Contamination with byproducts.	<ul style="list-style-type: none">- Ensure the stoichiometry of the guanylation agent is correct (a slight excess is common).- Optimize the washing procedure. Use a solvent in which the starting material is soluble but the product is not. [15]- If necessary, purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Difficulty in Crystallization	<ul style="list-style-type: none">- The presence of oily impurities.- Product is too soluble in the chosen solvent system.	<ul style="list-style-type: none">- Purify the crude material via column chromatography before attempting crystallization. [15]- Add a non-polar solvent (anti-solvent) like MTBE or hexane to the solution to induce precipitation.

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